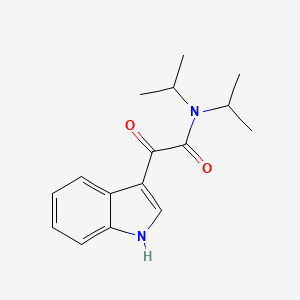

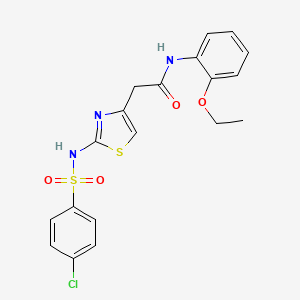

2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide” is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to have a wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for “2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide” were not found, indole derivatives are often synthesized through condensation reactions . For example, one study described the synthesis of a related compound through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis

The molecular structure of “2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide” would likely be determined through techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques can provide information about the compound’s functional groups and overall structure .Chemical Reactions Analysis

The chemical reactions involving “2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide” would likely depend on its functional groups. Indole derivatives are known to participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide” would likely be determined through a combination of experimental techniques. These might include determining its melting point, solubility in various solvents, and crystalline structure.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Researchers have synthesized a range of indol-3-yl-oxoacetamides, including structures similar to 2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide, for evaluation as potent ligands for cannabinoid receptor type 2. Such compounds have shown significant potency and selectivity, indicating potential therapeutic applications in areas related to the modulation of cannabinoid receptors (Moldovan et al., 2017).

Antiproliferative Activity

Unsymmetrical di(1H-indol-3-yl)-N-phenylacetamide derivatives have been developed and tested for their antiproliferative activity against human colorectal carcinoma cell lines. Preliminary biological studies highlighted the potential of these compounds in cancer research, with some exhibiting moderate to significant antiproliferative activity (Li et al., 2016).

Antibacterial and Antifungal Activities

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds displayed promising activities against various pathogenic microorganisms, suggesting their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Cytotoxic Activity

Research into 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives has uncovered significant cytotoxic activity against various cancer cell lines, including MCF7, A549, and HeLa. The study illustrates the potential of these compounds in the development of new anticancer therapies (AkgÜl et al., 2013).

Anti-inflammatory Activity

N-(Pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and evaluated as novel antiallergic agents. These compounds have shown potential in inhibiting allergic responses, indicating their applicability in treating allergies (Menciu et al., 1999).

Mecanismo De Acción

Mode of Action

Given its structural similarity to other indole-containing compounds, it may interact with its targets via hydrogen bonding, hydrophobic interactions, or π-π stacking .

Biochemical Pathways

Indole-containing compounds are known to play roles in various biological processes, including neurotransmission and inflammation, suggesting potential pathways of interest .

Pharmacokinetics

The compound’s indole moiety may enhance its lipophilicity, potentially improving its absorption and distribution .

Safety and Hazards

The safety and hazards associated with “2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide” would likely be determined through safety data sheets and other safety assessments . These might provide information about potential health hazards, precautions for handling and use, and procedures for safe storage and disposal .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10(2)18(11(3)4)16(20)15(19)13-9-17-14-8-6-5-7-12(13)14/h5-11,17H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYFQZDTVQACEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345948 |

Source

|

| Record name | 2-(1H-Indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide | |

CAS RN |

93537-80-5 |

Source

|

| Record name | 2-(1H-Indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2916735.png)

![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916737.png)

![Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate](/img/structure/B2916739.png)

![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916747.png)

![N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide](/img/no-structure.png)

![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B2916750.png)

![3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2916755.png)